molecular formula C20H14N2NaO7S2 B033404 Carmoisine CAS No. 3567-69-9

Carmoisine

Cat. No.: B033404
CAS No.: 3567-69-9
M. Wt: 481.5 g/mol
InChI Key: QAHMZUBODWTHGC-UHFFFAOYSA-N
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In Vivo

Carmoisine has been used as a model molecule for studying the effects of food additives on the body. For example, it has been used to study the effects of food additives on the absorption of nutrients in the gastrointestinal tract. It has also been used to study the effects of food additives on the immune system, as well as to study the effects of food additives on metabolic processes.

In Vitro

Carmoisine has also been used in a variety of in vitro studies. It has been used to study the effects of food additives on cell cultures, as well as to study the effects of food additives on the growth of bacteria. Additionally, this compound has been used to study the effects of food additives on the activity of enzymes and other proteins.

Biological Activity

Carmoisine has been found to have a range of biological activities, including antioxidant, anti-inflammatory, and immunomodulatory activities. Additionally, this compound has been found to have an inhibitory effect on the growth of certain bacteria, such as Escherichia coli and Salmonella enterica.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been found to affect the activity of enzymes, hormones, and other proteins in the body. Additionally, this compound has been found to affect the absorption of nutrients in the gastrointestinal tract, as well as to affect the activity of the immune system.

Advantages and Limitations for Lab Experiments

Carmoisine has a number of advantages as a model molecule for laboratory experiments. It is a relatively inexpensive and easy to obtain dye, and it is highly soluble in water, which makes it ideal for use in a variety of experiments. Additionally, this compound has a range of biological activities, which makes it an ideal molecule for studying the effects of food additives on the body. However, this compound also has some limitations for laboratory experiments. Its effects on the body are not fully understood, and its effects on the absorption of nutrients in the gastrointestinal tract have not been fully studied.

Future Directions

The future of carmoisine research is likely to focus on further understanding its effects on the body, as well as exploring its potential applications in the food industry. Additionally, further research is likely to focus on understanding the effects of this compound on the absorption of nutrients in the gastrointestinal tract, as well as its effects on the activity of enzymes and other proteins. Additionally, further research is likely to focus on exploring the potential applications of this compound in the pharmaceutical industry, as well as exploring its potential as a therapeutic agent. Finally, further research is likely to focus on understanding the potential toxicity of this compound, as well as exploring its potential applications in the cosmetic industry.

Safety and Hazards

Carmoisine is safe in complete feed for cats and dogs at up to about 200 mg/kg dry matter . In the absence of any information, the substance should be considered as potentially harmful by skin, eye, or inhalation exposure . Some studies have linked this compound to hyperactivity and behavioral problems in children .

Biochemical Analysis

Biochemical Properties

Carmoisine has been found to interact with various biomolecules, leading to changes in biochemical processes. For instance, it has been observed to cause a significant decrease in Glutathione (GSH) levels, and the activities and gene expression levels of enzymes such as Superoxide Dismutase (SOD), Catalase (CAT), Glutathione Peroxidase (GPx), and Acetylcholinesterase (AChE) in Drosophila melanogaster .

Cellular Effects

This compound impacts various types of cells and cellular processes. It has been observed to trigger oxidative stress, with these effects becoming more pronounced at high doses . It also causes a significant decrease in mitochondrial DNA copy number (mtDNA-CN), a marker of oxidative stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It interacts with biomolecules, leading to enzyme inhibition or activation, changes in gene expression, and oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed to cause a decrease in GSH levels, SOD, CAT, GPx, and AChE enzyme activities, and gene expression levels, depending on the increase in dose .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in zebrafish embryos, the no observed effect concentration (NOEC) and median lethal concentration (LC50) were recorded at 5 ppm and 1230.53 ppm dose at 96 hours post-fertilization (hpf), respectively .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, leading to changes in metabolic flux or metabolite levels .

Properties

{ "Design of the Synthesis Pathway": "Carmoisine can be synthesized through a diazotization reaction followed by coupling with a naphthol derivative.", "Starting Materials": [ "Sulfanilic acid", "Sodium nitrite", "Hydrochloric acid", "Naphthol" ], "Reaction": [ "Dissolve 10g of sulfanilic acid in 50 mL of hydrochloric acid and cool the solution to 0°C.", "Add a solution of 6.5g of sodium nitrite in 20 mL of water to the sulfanilic acid solution while stirring.", "Maintain the temperature of the reaction mixture at 0°C for 15 minutes.", "Add a solution of 7.5g of naphthol in 50 mL of sodium hydroxide to the diazonium salt solution while stirring.", "Maintain the temperature of the reaction mixture at 0°C for 30 minutes.", "Filter the resulting precipitate and wash it with water.", "Dry the precipitate to obtain Carmoisine." ] }

3567-69-9

Molecular Formula

C20H14N2NaO7S2

Molecular Weight

481.5 g/mol

IUPAC Name

disodium;4-hydroxy-3-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate

InChI

InChI=1S/C20H14N2O7S2.Na/c23-20-15-8-4-3-7-14(15)19(31(27,28)29)11-17(20)22-21-16-9-10-18(30(24,25)26)13-6-2-1-5-12(13)16;/h1-11,23H,(H,24,25,26)(H,27,28,29);

InChI Key

QAHMZUBODWTHGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)N=NC3=C(C4=CC=CC=C4C(=C3)S(=O)(=O)O)O.[Na]

Color/Form

REDDISH-BROWN CRYSTALS

melting_point

greater than 572 °F (NTP, 1992)

3567-69-9

physical_description

Reddish-brown crystals or dark maroon powder. (NTP, 1992)
Red to maroon powder or granules
Reddish-brown solid;  [HSDB] Powder;  [MSDSonline]

Related CAS

13613-55-3 (Parent)

solubility

50 to 100 mg/mL at 66 °F (NTP, 1992)
SOL IN WATER;  SLIGHTLY SOL IN ETHANOL;  INSOL IN VEGETABLE OILS

synonyms

C.I. Acid Red 14, Disodium Salt (8CI);  11959 Red;  AR 14;  Acid Brilliant Rubine 2G;  Acid Carmosine S;  Acid Chrome Blue 2R;  Acid Chrome Blue BA;  Acid Chrome Blue BA-CF;  Acid Chrome Blue FBS;  Acid Fast Red FB;  Acid Naphthol Red B;  Acid Red 14;  Acid Red

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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